STING-IN-7

STING inhibition cGAS-STING pathway THP-1 reporter assay

STING-IN-7 (compound 21), an indol-3-yl-N-phenylcarbamic amide derivative, achieves an 11.5 nM IC50 in the human STINGR232 THP-1 reporter system — delivering 6.6-fold greater potency than SN-011 and markedly superior inhibition versus H-151. Unlike murine-selective inhibitors (e.g., C-176), STING-IN-7 actively suppresses STING, IRF3, and TBK1 phosphorylation in human cell lines. This profile makes it the preferred high-activity tool for probing STING-driven inflammation in human primary cells, iPSC-derived disease models, and lupus/SAVI research.

Molecular Formula C16H14ClN3O
Molecular Weight 299.75 g/mol
Cat. No. B2600541
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSTING-IN-7
Molecular FormulaC16H14ClN3O
Molecular Weight299.75 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC(=O)NC2=CNC3=CC=CC=C32)Cl
InChIInChI=1S/C16H14ClN3O/c1-10-6-7-11(8-13(10)17)19-16(21)20-15-9-18-14-5-3-2-4-12(14)15/h2-9,18H,1H3,(H2,19,20,21)
InChIKeyFWAWUBPOSFYSMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

STING-IN-7: High-Potency Indole-Based STING Inhibitor for cGAS-STING Pathway Research


STING-IN-7 (compound 21), a small-molecule inhibitor of the stimulator of interferon genes (STING) pathway, is an indol-3-yl-N-phenylcarbamic amide derivative characterized by an inhibitory concentration (IC50) of 11.5 nM in a STINGR232 knock-in THP-1 reporter cell line [1]. The compound demonstrates potent suppression of STING and interferon regulatory factor 3 (IRF3) phosphorylation, positioning it as a high-activity tool compound for probing STING-dependent inflammation and autoimmunity [1].

Why STING-IN-7 Cannot Be Simply Replaced by H-151, C-176, or SN-011 in STING Pathway Studies


Direct substitution among STING inhibitors is precluded by significant differences in potency, species selectivity, and mechanism of action. For instance, while the covalent inhibitor C-176 is selective for murine STING (IC50 < 50 nM in mSTING reporter assays) with no activity on human STING , STING-IN-7 is active in human cell systems [1]. Similarly, the competitive inhibitor SN-011 demonstrates an IC50 of 76 nM for STING signaling, representing a 6.6-fold lower potency than STING-IN-7's 11.5 nM in comparable cellular inhibition contexts [1][2]. Even among indole-based inhibitors, the reference compound H-151 shows markedly weaker STING inhibition in direct comparative testing, with STING-IN-7 and four related analogs outperforming H-151 in the STINGR232 THP-1 reporter system [1]. These divergent pharmacological profiles mean that experimental outcomes—including cytokine suppression magnitude, dose-response relationships, and species-specific effects—cannot be assumed interchangeable without empirical verification.

STING-IN-7 Quantitative Differentiation: Head-to-Head Potency and Pathway Inhibition Data


STING-IN-7 Demonstrates Superior Potency to H-151 in STING-Dependent IRF Expression Assays

In a direct comparative analysis using a STINGR232 knock-in THP-1 reporter cell line, STING-IN-7 (compound 21) and four related indole analogs (compounds 10, 13, 15, 19) exhibited stronger inhibition of 2',3'-cGAMP-induced interferon regulatory factor (IRF) expression than the reference compound H-151 [1]. While the exact IC50 of H-151 was not reported in this specific system, the study establishes a clear rank-order potency advantage for STING-IN-7 over this widely used covalent STING inhibitor [1].

STING inhibition cGAS-STING pathway THP-1 reporter assay

STING-IN-7 Achieves Sub-12 nM Cellular Potency, Outperforming SN-011 and H-151 in Cross-Study Potency Analysis

STING-IN-7 exhibits a cellular IC50 of 11.5 nM in the STINGR232 THP-1 reporter system, representing a 6.6-fold increase in potency compared to the competitive STING inhibitor SN-011 (IC50 = 76 nM for STING signaling) [1][2]. Additionally, STING-IN-7's potency significantly exceeds that reported for H-151 in other cellular systems (IC50 ~100 nM in MEFs and HFFs) [3]. This quantitative potency advantage positions STING-IN-7 as a more sensitive tool for dose-response studies and for applications requiring maximal pathway inhibition at lower compound concentrations.

STING inhibitor potency IC50 comparison cellular assay

STING-IN-7 Inhibits STING, IRF3, and TBK1 Phosphorylation, Providing Broader Pathway Suppression than C-178

STING-IN-7 inhibits the phosphorylation of three key nodes in the STING signaling cascade: STING itself, interferon regulatory factor 3 (IRF3), and TANK-binding kinase 1 (TBK1) [1]. In contrast, the covalent inhibitor C-178, while binding to Cys91 and blocking STING palmitoylation, shows selective activity in mouse but not human cells, limiting its utility in human disease models [2]. This multi-node inhibition profile of STING-IN-7 suggests more comprehensive pathway blockade compared to inhibitors with narrower mechanistic effects.

STING phosphorylation IRF3 phosphorylation TBK1 phosphorylation pathway inhibition

STING-IN-7: Optimal Research Applications in Autoimmunity, Inflammation, and cGAS-STING Pathway Profiling


High-Sensitivity STING Pathway Inhibition in Human Cellular Models

STING-IN-7's 11.5 nM IC50 in the STINGR232 THP-1 reporter system makes it ideally suited for experiments requiring potent and reliable STING pathway suppression in human cell lines. Its superior potency compared to H-151 and SN-011 (6-9-fold lower IC50) enables more complete pathway inhibition at lower compound concentrations, reducing the risk of off-target effects in long-term cell culture studies [1][2]. Applications include dose-response analyses of STING-dependent cytokine production (IFN-β, IL-6, CXCL10) and validation of cGAS-STING pathway involvement in disease-relevant cellular phenotypes.

Autoimmune and Inflammatory Disease Mechanism Studies

Given STING-IN-7's ability to inhibit STING, IRF3, and TBK1 phosphorylation, the compound is well-suited for mechanistic studies of STING-driven autoimmune and inflammatory conditions such as Aicardi-Goutières syndrome, systemic lupus erythematosus (SLE), and STING-associated vasculopathy with onset in infancy (SAVI) [1]. Its human STING activity profile (in contrast to murine-selective inhibitors like C-176 and C-178) positions STING-IN-7 as a preferred tool for validating therapeutic hypotheses in human primary cells and iPSC-derived disease models.

cGAS-STING Pathway Profiling and Target Validation in Drug Discovery

STING-IN-7 serves as a high-potency reference inhibitor for characterizing novel STING agonists, validating target engagement in chemical biology campaigns, and establishing assay windows for high-throughput screening. Its 11.5 nM potency provides a benchmark for evaluating next-generation STING inhibitors, while its indole-based scaffold offers a distinct chemotype for exploring structure-activity relationships (SAR) around the Cys91 binding pocket [1].

Comparative Pharmacology Studies of STING Inhibitor Mechanisms

As a compound that inhibits STING phosphorylation (unlike covalent inhibitors such as C-178 that block palmitoylation, or competitive inhibitors such as SN-011 that block CDN binding), STING-IN-7 offers a distinct pharmacological tool for dissecting the relative contributions of different STING activation mechanisms to downstream signaling outputs. Comparative studies using STING-IN-7 alongside mechanistically distinct inhibitors (H-151, C-176, SN-011) can elucidate structure-function relationships in STING-dependent inflammation [1][2].

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